molecular formula C16H16O4 B11850647 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- CAS No. 3993-45-1

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)-

Cat. No.: B11850647
CAS No.: 3993-45-1
M. Wt: 272.29 g/mol
InChI Key: WPXKHUHUPSKNMM-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes an acetyloxy group, two methyl groups, and a propenyl group attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- typically involves several steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the acetyloxy, methyl, and propenyl groups through various chemical reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: This compound has a similar benzopyran core but differs in the position and type of substituents.

    2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4,5-trimethoxy-8-(2-propenyl)-: Another related compound with different substituents on the benzopyran core.

    2H-1-Benzopyran-2-one, 7-(acetyloxy)-6-(2-chloro-2-propenyl)-: This compound has a chloro group instead of a propenyl group.

Uniqueness

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

3993-45-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4,8-dimethyl-2-oxo-6-prop-2-enylchromen-7-yl) acetate

InChI

InChI=1S/C16H16O4/c1-5-6-12-8-13-9(2)7-14(18)20-16(13)10(3)15(12)19-11(4)17/h5,7-8H,1,6H2,2-4H3

InChI Key

WPXKHUHUPSKNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C)CC=C

Origin of Product

United States

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